molecular formula C21H23FN4O3 B2728235 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1327240-12-9

1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2728235
CAS No.: 1327240-12-9
M. Wt: 398.438
InChI Key: GNHIQAGRAGRFPA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic chemical compound for research applications. Its molecular structure incorporates both an imidazolidin-2-one and an arylpiperazine moiety, a feature present in compounds studied for various biological activities . Piperazine derivatives are explored as modulators for a range of biological targets . Similarly, the 2-fluorophenyl group is a common pharmacophore in medicinal chemistry. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for agricultural use. It is strictly for use by qualified professionals in a controlled laboratory setting. This material is not for diagnostic, therapeutic, or any human or veterinary use. To obtain a detailed Certificate of Analysis, Material Safety Data Sheet, and specific shipping and storage information, please contact our technical support team.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-16-5-1-2-6-17(16)26-14-13-25(21(26)29)15-20(28)24-11-9-23(10-12-24)18-7-3-4-8-19(18)27/h1-8,27H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHIQAGRAGRFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one , identified by its CAS number 1327240-12-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN4O3C_{21}H_{23}FN_{4}O_{3} with a molecular weight of 398.4 g/mol . The structure comprises an imidazolidinone core substituted with a fluorophenyl group and a piperazine moiety, which are known to influence biological interactions significantly.

PropertyValue
CAS Number1327240-12-9
Molecular FormulaC21H23FN4O3
Molecular Weight398.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazolidinones have shown promising results in inhibiting the proliferation of glioblastoma and breast adenocarcinoma cells at low concentrations, suggesting potential for therapeutic applications in oncology .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have demonstrated that related compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is characterized by morphological changes such as cell shrinkage and chromatin condensation .
  • Inhibition of Cell Proliferation : The compound may inhibit critical signaling pathways involved in cell cycle regulation, leading to reduced tumor growth rates.

Neuropharmacological Effects

The piperazine component of the molecule suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . The presence of the hydroxyphenyl group may enhance interactions with serotonin receptors, further supporting its exploration in psychiatric disorders.

Study 1: Antitumor Activity

In a controlled study involving various derivatives of imidazolidinones, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values in the nanomolar range for several compounds, indicating potent activity against breast cancer cells compared to standard chemotherapeutics like etoposide .

Study 2: Neuropharmacological Assessment

A separate study evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a mechanism involving serotonergic modulation .

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique imidazolidinone core, substituted with a fluorophenyl group and a piperazine moiety, which is known for its ability to interact with various biological targets. The presence of the hydroxyphenyl group enhances its solubility and biological activity, making it a candidate for further investigation in therapeutic contexts.

Antidepressant Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant properties. The structural similarity of 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one to established antidepressants suggests potential efficacy in treating depression. Studies focusing on the modulation of serotonin and norepinephrine pathways indicate that this compound could serve as a lead for developing new antidepressants .

Anticancer Properties

Preliminary studies have demonstrated that derivatives of piperazine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interfere with the signaling pathways associated with cancer progression makes it a candidate for anticancer drug development . In vitro assays have shown promising results against various cancer cell lines, warranting further exploration .

Neuroprotective Effects

The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects. Research into similar compounds has revealed their capacity to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . Investigating these properties could lead to advancements in treatments for conditions such as Alzheimer's and Parkinson's disease.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of 1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one:

  • In Vitro Studies : Compounds structurally related to this imidazolidinone have been tested against various enzymes associated with disease states. For instance, inhibition assays against tyrosinase showed that modifications to the piperazine structure could enhance inhibitory potency, suggesting that similar modifications could be explored for this compound .
  • Animal Models : Preliminary animal studies using related compounds have demonstrated significant behavioral changes indicative of antidepressant effects. These findings support the hypothesis that this compound may also exhibit similar effects in vivo .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidepressant ActivityPotential efficacy in modulating serotonin and norepinephrine pathways ,
Anticancer PropertiesInhibition of tumor growth; effective against various cancer cell lines ,
Neuroprotective EffectsProtection against oxidative stress; potential treatment for neurodegeneration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidin-2-one Derivatives

Compound Name Key Structural Differences Potential Implications Reference
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one 4-(2-hydroxyphenyl)piperazine, 2-fluorophenyl Enhanced hydrogen bonding; metabolic stability
1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one Pyrrolidinyl-methylpyridazinyl substituent Increased rigidity; altered receptor selectivity
1-[2-[4-[5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone Indole-triazole-piperidine system Expanded aromaticity; possible kinase inhibition
  • Analysis: The target compound’s 2-hydroxyphenyl-piperazine group distinguishes it from analogs with pyridazinyl or indole substituents. The hydroxyphenyl may improve solubility relative to lipophilic groups like methylpyridazinyl , while the imidazolidinone core maintains conformational flexibility compared to rigid indole systems .

Piperazine-Containing Compounds

Compound Name Substituents on Piperazine Bioactivity Insights Reference
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one 4-(2-hydroxyphenyl) Potential serotonin/dopamine modulation
1-[(4-fluorophenyl)methyl]-4-(3-imidazol-1-ylpropyl)piperazin-2-one 4-(imidazolylpropyl), N-benzyl Antimicrobial activity (hypothesized)
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone Benzimidazolium-sulfanyl group Cationic charge; membrane disruption
  • Analysis : Piperazine derivatives with cationic (e.g., benzimidazolium ) or aromatic substituents (e.g., imidazolylpropyl ) exhibit diverse mechanisms. The target compound’s 2-hydroxyphenyl group provides a neutral, hydrogen-bonding motif, likely favoring CNS targets over antimicrobial applications .

Fluorophenyl-Containing Compounds

Compound Name Fluorophenyl Substitution Key Features Reference
1-(2-Fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one 2-fluorophenyl (ortho) Steric hindrance; metabolic stability
1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole 4-fluorophenyl (para) Reduced steric effects
E-2012 ((3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)benzylidene]piperidin-2-one) 4-fluorophenyl (para) Methoxy-imidazole enhances stability

Key Research Findings and Trends

Piperazine Flexibility : Piperazine rings with hydroxyl or methoxy substituents (e.g., ) improve solubility, whereas cationic groups (e.g., benzimidazolium ) enhance membrane interaction.

Fluorophenyl Positioning : Ortho-fluorine substitution (as in the target compound) balances metabolic stability and steric effects, while para-substitution (e.g., ) favors planar receptor binding.

Heterocyclic Cores : Imidazolidin-2-one derivatives (e.g., ) show broader CNS applicability compared to imidazole or triazole-containing analogs (e.g., ), which are often antimicrobial.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three primary components:

  • Imidazolidin-2-one core : A five-membered saturated ring with two nitrogen atoms and a carbonyl group.
  • 2-Fluorophenyl substituent : Introduced at the N1 position.
  • Piperazine-oxoethyl side chain : Featuring a 2-hydroxyphenyl group at the N4 position.

Retrosynthetically, the molecule disconnects into:

  • Precursor A : 1-(2-Fluorophenyl)imidazolidin-2-one.
  • Precursor B : 2-(4-(2-Hydroxyphenyl)piperazin-1-yl)acetic acid or its activated derivatives.
    Coupling these fragments via amidation or alkylation forms the final structure.

Stepwise Synthesis via Fragment Coupling

Synthesis of 1-(2-Fluorophenyl)imidazolidin-2-one

The imidazolidin-2-one core is typically synthesized via cyclization of 1,2-diamines with carbonyl sources. A representative protocol involves:

  • Condensation : Reacting 1,2-diaminoethane derivatives with 2-fluorobenzaldehyde under acidic conditions to form a Schiff base.
  • Cyclization : Treating the Schiff base with phosgene or triphosgene to induce ring closure.

Example Procedure (adapted from):

  • Reactants :
    • 1,2-Diaminoethane (1.2 equiv)
    • 2-Fluorobenzaldehyde (1.0 equiv)
    • Triphosgene (0.5 equiv)
  • Conditions : Dichloromethane, 0°C → room temperature, 12 h.
  • Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Challenges :

  • Over-alkylation at the imidazolidinone nitrogen.
  • Competing formation of oxazolidinones if hydroxyl-containing solvents are used.

Preparation of 2-(4-(2-Hydroxyphenyl)piperazin-1-yl)acetic Acid

The piperazine side chain requires regioselective functionalization. A two-step sequence is common:

  • Piperazine Alkylation :

    • React 1-(2-hydroxyphenyl)piperazine with ethyl bromoacetate in the presence of K₂CO₃.
    • Conditions : DMF, 80°C, 6 h.
    • Yield : 85–90%.
  • Ester Hydrolysis :

    • Treat the ethyl ester with LiOH in THF/H₂O (3:1).
    • Conditions : Room temperature, 2 h.
    • Yield : 95–98%.

Optimization Note : Palladium-catalyzed Buchwald–Hartwig amination has been explored for introducing the 2-hydroxyphenyl group directly onto piperazine, but competing O-arylation limits utility.

Coupling of Fragments

The final step involves linking the imidazolidinone and piperazine-acetic acid moieties. Two approaches dominate:

Amide Coupling
  • Activation : Convert the carboxylic acid to an acyl chloride (SOCl₂, 50°C, 2 h) or use coupling agents like HATU.
  • Reaction : Combine activated acid with 1-(2-fluorophenyl)imidazolidin-2-one in CH₂Cl₂, with Et₃N as base.
  • Yield : 60–65%.
Alkylation
  • Reactants :
    • 1-(2-Fluorophenyl)imidazolidin-2-one (1.0 equiv)
    • 2-(4-(2-Hydroxyphenyl)piperazin-1-yl)acetyl chloride (1.2 equiv)
  • Conditions : CH₃CN, 0°C → reflux, 8 h.
  • Yield : 55–58%.

Comparative Data :

Method Conditions Yield (%) Purity (HPLC)
Amide (HATU) DMF, RT, 24 h 65 >98%
Alkylation CH₃CN, reflux, 8 h 58 95%

One-Pot Multicomponent Strategies

To streamline synthesis, pseudo-multicomponent protocols have emerged. A notable example involves:

  • Simultaneous Cyclization and Coupling :
    • Combine 1,2-diaminoethane, 2-fluorobenzaldehyde, and 2-(4-(2-hydroxyphenyl)piperazin-1-yl)acetyl chloride in a single pot.
    • Catalyst : Zn(OTf)₂ (10 mol%).
    • Conditions : Toluene, 110°C, 48 h.
    • Yield : 42% (crude), 38% after purification.

Advantages :

  • Reduces isolation steps.
  • Minimizes handling of sensitive intermediates.

Limitations :

  • Lower yields due to competing side reactions.
  • Requires rigorous optimization of stoichiometry.

Catalytic Asymmetric Synthesis

While the target compound lacks stereocenters, related imidazolidinones benefit from enantioselective methods. Insights from these studies inform potential future optimizations:

  • Chiral Auxiliaries : (R,R)-Diaminocyclohexane derivatives induce diastereoselectivity during cyclization (up to 95% de).
  • Organocatalysts : Proline derivatives catalyze asymmetric Mannich reactions, though applicability to this substrate is untested.

Industrial-Scale Considerations

Cost-Effective Piperazine Synthesis

A patent (CN116143712B) describes a homopiperazine synthesis avoiding expensive starting materials:

  • React 3-amino-1-propanol with glyoxal to form a diimine.
  • Hydrogenate with Raney Ni (3–5 MPa H₂, 50–60°C).
  • Cyclize with 1,3-bromochloropropane under basic conditions.
    Yield : 78% over three steps.

Green Chemistry Metrics

  • Atom Economy : Stepwise coupling (62%) vs. one-pot (58%).
  • E-Factor : 8.2 (stepwise) vs. 6.5 (one-pot), reflecting solvent and reagent waste.

Q & A

Q. What are the key synthetic routes for 1-(2-fluorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a fluorophenyl-containing imidazolidinone precursor with a piperazine derivative. For example:

  • Step 1: React 2-fluorophenylhydrazine with a carbonyl compound to form the imidazolidinone core .
  • Step 2: Introduce the piperazine moiety via nucleophilic substitution or amide coupling. The 2-hydroxyphenyl group on piperazine is often protected during synthesis to avoid side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate intermediates .
  • Characterization:
    • NMR (¹H/¹³C): Confirms regiochemistry of fluorophenyl and piperazine groups .
    • Mass Spectrometry (HRMS): Validates molecular weight (±1 ppm accuracy) .

Q. How is the compound’s structure validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography: SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-F bond: 1.34 Å, piperazine chair conformation) .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1674 cm⁻¹ for imidazolidinone, O-H stretch at ~3200 cm⁻¹ for phenol) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

Methodological Answer:

  • Density Functional Theory (DFT): Models reaction pathways to predict favorable conditions (e.g., solvent polarity effects on coupling efficiency) .
  • Molecular Docking: Screens against targets like serotonin receptors (5-HT₁A/2A) due to the piperazine moiety. A study showed a docking score of −9.2 kcal/mol for 5-HT₁A, suggesting potential CNS activity .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 2.8, indicating moderate blood-brain barrier penetration) .

Q. How are contradictions in spectral data resolved (e.g., NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR: Resolves dynamic effects (e.g., piperazine ring inversion at 298 K vs. 323 K) .
  • 2D NMR (COSY, HSQC): Assigns overlapping signals (e.g., distinguishes imidazolidinone CH₂ from piperazine CH₂) .
  • Deuterium Exchange: Identifies labile protons (e.g., phenolic -OH at δ 9.8 ppm disappears upon D₂O addition) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge: Poor crystal growth due to flexible piperazine and hydroxyl groups.
  • Solution:
    • Use mixed solvents (e.g., DMSO/water) to slow nucleation .
    • Introduce halogen bonds (e.g., co-crystallize with 1,2-diiodotetrafluorobenzene) to stabilize lattice .
  • SHELX Refinement: Incorporates anisotropic displacement parameters for fluorophenyl rings to improve R-factor (<0.05) .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions (0.1M HCl, 40°C): Hydrolysis of imidazolidinone ring observed after 24 hours (HPLC purity drops to 85%) .
    • Oxidative Stress (3% H₂O₂): Phenolic -OH oxidizes to quinone (λ_max shift from 270 nm to 320 nm) .
  • Recommendation: Store at −20°C in amber vials under nitrogen to prevent degradation.

Q. What strategies improve yield in scale-up synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous reactors reduce reaction time (from 12 hours to 2 hours) and improve reproducibility .
  • DoE (Design of Experiments): Optimizes parameters (e.g., temperature, catalyst loading) using response surface methodology. A 15% yield increase was achieved at 60°C vs. 25°C .

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